5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C9H7N3O2. It is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .
Biochemical Analysis
Biochemical Properties
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and alter the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation rates. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby impacting the production of essential metabolites and energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been shown to maintain its stability under ambient conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including oxidative stress, apoptosis, and impaired organ function. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing the overall metabolic flux. For instance, this compound has been shown to inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, this compound can affect the levels of specific metabolites, such as pyruvate and lactate, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. For example, this compound can be transported across cell membranes by specific solute carriers, allowing it to reach intracellular compartments and interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing or inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-5-(pyridin-2-yl)-1H-pyrazole: A closely related compound with similar structural features.
2-(3-Carboxy-1H-pyrazol-5-yl)pyridine: Another compound with a pyrazole and pyridine ring system.
Uniqueness
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWHTBPIJXUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349832 | |
Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-02-5 | |
Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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